2-Cyclopentylcyclopropane-1-carbaldehyde
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Overview
Description
2-Cyclopentylcyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a cyclopentyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of cyclopentyl-substituted alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring . Another approach involves the use of diazo compounds in the presence of transition metal catalysts to achieve the cyclopropanation .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 2-Cyclopentylcyclopropane-1-carboxylic acid
Reduction: 2-Cyclopentylcyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Scientific Research Applications
2-Cyclopentylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The cyclopropane ring’s strain can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the cyclopentyl group, making it less sterically hindered and potentially more reactive.
Cyclopentylmethanol: Contains a cyclopentyl group but lacks the cyclopropane ring, resulting in different reactivity and applications.
Uniqueness
2-Cyclopentylcyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring, cyclopentyl group, and aldehyde functional group
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-cyclopentylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-6-8-5-9(8)7-3-1-2-4-7/h6-9H,1-5H2 |
InChI Key |
BMNRYHSVZXGPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CC2C=O |
Origin of Product |
United States |
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